3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by the presence of a pyrazole ring fused to a quinoline ring, with additional phenyl and ethylphenyl substituents. The incorporation of a fluorine atom enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol, followed by N-alkylation using sodium carbonate . The reaction conditions often require heating and the use of catalysts to facilitate the formation of the pyrazoloquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance efficiency and reduce costs. The choice of reagents and reaction conditions is tailored to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol as a solvent.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of methoxy-substituted pyrazoloquinoline derivatives.
Scientific Research Applications
3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its antimicrobial and antiviral activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes essential for cell wall synthesis . The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure without the pyrazole ring.
Fluoroquinolines: Compounds with fluorine substitution on the quinoline ring.
Pyrazoloquinolines: A broader class of compounds with varying substituents on the pyrazole and quinoline rings.
Uniqueness
3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-ethylphenyl)-8-fluoro-1-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-2-16-8-10-17(11-9-16)23-21-15-26-22-13-12-18(25)14-20(22)24(21)28(27-23)19-6-4-3-5-7-19/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPURYSTYWASQPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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